3,4-Dibromo-1,1,1,2,2-pentafluorobutane
Overview
Description
3,4-Dibromo-1,1,1,2,2-pentafluorobutane is a chemical compound with the CAS Number: 378-69-8. It has a molecular weight of 305.87 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular formula of this compound is C4H3Br2F5 . The InChI code for this compound is 1S/C4H3Br2F5/c5-1-2(6)3(7,8)4(9,10)11/h2H,1H2 .Scientific Research Applications
NMR Investigations
A study by Hinton and Jaques (1975) provided detailed NMR investigations of alkanes and alkenes, including 2-chloro-1,4-dibromo-1,2,2-trifluorobutane. This research offers insights into the molecular structure and interactions through NMR parameters, which are essential for understanding the physical and chemical properties of such compounds (Hinton & Jaques, 1975).
Synthesis and Reactions
Zhang and Wolf (2012) discussed the synthesis of pentafluorinated β-hydroxy ketones, employing difluoroenolates generated from pentafluorobutan-1,3-dione hydrates. This method showcases the potential of using pentafluorinated compounds in producing valuable chemical intermediates with high yields under mild conditions (Zhang & Wolf, 2012).
Catalytic Reductions
Catalytic reductions of α, ω-dihaloalkanes with nickel(I) salen were investigated by Dahm and Peters (1996), demonstrating the utility of such compounds in catalytic processes to form cycloalkanes and alkenes. This study highlights the versatility of halogenated compounds in synthetic chemistry and their potential applications in producing various chemical products (Dahm & Peters, 1996).
Environmental Impact
Stemmler et al. (2007) focused on the emissions of HFC-365mfc, a substitute for traditional foam-blowing agents, providing insights into the environmental impact and distribution of fluorinated compounds. This research is critical for understanding the atmospheric presence of such chemicals and their implications for climate change and pollution (Stemmler et al., 2007).
Safety and Hazards
properties
IUPAC Name |
3,4-dibromo-1,1,1,2,2-pentafluorobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2F5/c5-1-2(6)3(7,8)4(9,10)11/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKIMNKTUXHNLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2F5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378818 | |
Record name | 3,4-dibromo-1,1,1,2,2-pentafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
378-69-8 | |
Record name | 3,4-dibromo-1,1,1,2,2-pentafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 378-69-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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